molecular formula C7H9N5S B12926559 4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile CAS No. 112637-52-2

4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B12926559
CAS No.: 112637-52-2
M. Wt: 195.25 g/mol
InChI Key: HTJJRGGYZSNPFU-UHFFFAOYSA-N
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Description

4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile is a heterocyclic compound that contains a pyrimidine ring substituted with amino, methylamino, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor with an amine and a sulfur-containing reagent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve the reduction of the nitrile group.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Similar structure but lacks the methylamino group.

    4-Amino-2-(methylamino)pyrimidine-5-carbonitrile: Similar structure but lacks the methylsulfanyl group.

    4-Amino-6-(methylsulfanyl)pyrimidine-5-carbonitrile: Similar structure but lacks the methylamino group.

Uniqueness

4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to the presence of both methylamino and methylsulfanyl groups, which can impart distinct chemical and biological properties

Properties

112637-52-2

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

4-amino-2-(methylamino)-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C7H9N5S/c1-10-7-11-5(9)4(3-8)6(12-7)13-2/h1-2H3,(H3,9,10,11,12)

InChI Key

HTJJRGGYZSNPFU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C(=N1)SC)C#N)N

Origin of Product

United States

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